Simiarene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simiarene is an organic compound with the chemical formula C14H18O2. It is a yellow crystalline solid with an aromatic odor
Preparation Methods
Simiarene can be synthesized through the reaction of benzoic acid and propylene ketone. The specific preparation method involves reacting benzoic acid and propylene ketone in a certain molar ratio, heating under appropriate reaction conditions, and adding a catalyst to facilitate the reaction . This synthetic route is commonly used in laboratory settings. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Simiarene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Simiarene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Simiarene exerts its effects involves its interaction with specific molecular targets and pathways. In the context of its use as a sedative, this compound likely interacts with neurotransmitter receptors in the brain, leading to a calming effect. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Simiarene can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share structural similarities with this compound and may exhibit similar chemical properties.
Propylene ketone derivatives: These compounds also have structural similarities and may undergo similar chemical reactions.
What sets this compound apart is its unique combination of functional groups and its specific applications in medicine and industry .
Biological Activity
Simiarene, a compound derived from various plant sources, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. The compound is primarily found in the leaves of certain plants, where it plays a role in the plant's defense mechanisms against pathogens.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. Studies have demonstrated that this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Table 1: Antioxidant Activity of this compound
Study Reference | Method Used | Result |
---|---|---|
DPPH Assay | IC50 = 25 µg/mL | |
ABTS Assay | Scavenging activity: 85% | |
FRAP Assay | Ferric reducing power: 0.5 mM |
2. Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions characterized by chronic inflammation.
Case Study: Anti-inflammatory Effects
In a study involving animal models of inflammation, this compound was administered at varying doses. The results showed a dose-dependent reduction in inflammatory markers such as TNF-α and IL-6, suggesting its potential therapeutic application in inflammatory diseases.
3. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of bacterial strains. Its effectiveness varies among different microorganisms, with notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 0.15 mg/mL | 19.07 |
Escherichia coli | 2.5 mg/mL | 8.53 |
Pseudomonas aeruginosa | 1.0 mg/mL | 12.00 |
The biological activity of this compound is attributed to its interaction with various molecular targets. It modulates signaling pathways associated with oxidative stress and inflammation, influencing cellular responses and promoting health benefits.
- Antioxidant Mechanism: this compound reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Mechanism: It inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory cytokines.
- Antimicrobial Mechanism: this compound disrupts bacterial cell membranes and interferes with metabolic processes, leading to cell death.
Properties
IUPAC Name |
3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-24H,9,11-18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQNFYWIPQQTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(=O)C5(C)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.